Product packaging for 6-Azathymine acid(Cat. No.:CAS No. 13924-15-7)

6-Azathymine acid

Cat. No.: B1335859
CAS No.: 13924-15-7
M. Wt: 157.08 g/mol
InChI Key: PLKNGGRZZIWWLD-UHFFFAOYSA-N
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Description

Contextualization within 1,2,4-Triazine (B1199460) Chemistry

Dihydroxy-1,2,4-triazine-6-carboxylic acid is a derivative of 1,2,4-triazine. Triazines are a class of six-membered heterocyclic aromatic rings containing three nitrogen atoms. wikipedia.org There are three structural isomers distinguished by the positions of these nitrogen atoms: 1,2,3-triazine, 1,3,5-triazine (B166579), and 1,2,4-triazine. wikipedia.orgijpsr.info The 1,2,4-triazine core, sometimes referred to as asymmetrical triazine, forms the foundation for a vast number of derivatives. researchgate.net These compounds are a significant class of heterocyclic molecules that have garnered substantial interest in organic synthesis and medicinal chemistry. benthamdirect.com Dihydroxy-1,2,4-triazine-6-carboxylic acid is a specific example, featuring a 1,2,4-triazine ring functionalized with two hydroxyl groups and a carboxylic acid group, which impart specific chemical properties to the molecule.

Nomenclature and Structural Considerations of Dihydroxy-1,2,4-triazine-6-carboxylic Acid

The nomenclature of this compound can be complex due to the chemical phenomenon of tautomerism. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. khanacademy.org This compound is commonly referred to by two principal names that describe its different tautomeric forms:

3,5-Dihydroxy-1,2,4-triazine-6-carboxylic acid: This name corresponds to the "enol" form, where the oxygen atoms are present as hydroxyl (-OH) groups, and the triazine ring maintains aromatic character.

3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: This name represents the "keto" form, where the oxygen atoms are part of carbonyl (C=O) groups, and the ring is partially saturated (tetrahydro). cymitquimica.comlgcstandards.comsigmaaldrich.com

In many heterocyclic systems, including this one, an equilibrium exists between the keto and enol forms. rsc.orgnih.govrsc.org The keto-enol tautomerism is a common process that can be influenced by factors such as solvent and pH. khanacademy.org Often, the keto form is the more stable and predominant tautomer. nih.gov The existence of these tautomers is a critical structural consideration, as it influences the molecule's chemical reactivity and physical properties.

Table 1: Chemical Properties of Dihydroxy-1,2,4-triazine-6-carboxylic Acid

PropertyValueReference
Molecular FormulaC₄H₃N₃O₄ biosynth.comanaxlab.comeuropa.eu
Molecular Weight157.08 g/mol biosynth.comanaxlab.com
CAS Number13924-15-7 cymitquimica.combiosynth.comanaxlab.com

Historical Development of Research on 1,2,4-Triazine Derivatives

Research into 1,2,4-triazine derivatives has a history spanning over a century. One of the classical methods for synthesizing a triazine ring is the Bamberger triazine synthesis , first reported by Eugen Bamberger in 1892. wikipedia.orgchemeurope.com This reaction typically involves the condensation of an aryl diazonium salt with the hydrazone of pyruvic acid to form a benzotriazine. wikipedia.org Another foundational method for preparing the 1,2,4-triazine core is the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.orgchemeurope.com

Early research focused on establishing fundamental synthetic routes to the 1,2,4-triazine ring system. Over time, as synthetic methodologies advanced, research expanded significantly. Modern synthetic chemistry has introduced more efficient methods, such as tandem cyclization reactions, which allow for one-pot synthesis of these compounds, aligning with the principles of green chemistry. sioc-journal.cn The evolution of synthetic techniques has enabled chemists to create a vast library of 1,2,4-triazine derivatives with diverse substituents, leading to the exploration of their wide-ranging applications. sioc-journal.cn

Broader Significance of 1,2,4-Triazine Scaffolds in Chemical Research

The 1,2,4-triazine scaffold is a privileged structure in chemical research, primarily due to the diverse biological and material properties exhibited by its derivatives. researchgate.netsioc-journal.cn The electron-deficient nature of the triazine ring, combined with the potential for substitution at various positions, makes it a versatile building block for new functional molecules.

In medicinal chemistry , 1,2,4-triazine derivatives are highly valued for their broad spectrum of pharmacological activities. ijpsr.infobenthamdirect.com Numerous studies have reported their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. researchgate.netnih.govnih.gov For instance, certain derivatives have been investigated as adenosine (B11128) A2A receptor antagonists for potential use in treating Parkinson's disease, while others have been explored as NLRP3 inhibitors for autoimmune and inflammatory conditions. acs.orgnih.govacs.org

In the field of agrochemicals , the 1,2,4-triazine core is a key component in many commercial products. These compounds have been successfully developed as herbicides, fungicides, insecticides, and pesticides, playing a crucial role in crop protection. researchgate.netnih.gov

In materials science , the unique electronic properties of the 1,2,4-triazine ring have been exploited. Derivatives have been used in the development of energetic materials and as components in advanced organic materials. purdue.edupurdue.edu They have also been investigated for applications in dye-sensitized solar cells and as ligands for complexing metals, such as in nuclear reprocessing. wikipedia.orgnih.govmdpi.com

Table 2: Selected Applications of the 1,2,4-Triazine Scaffold

Field of ResearchSpecific ApplicationsReference
Medicinal ChemistryAnticancer, antimicrobial, antiviral, anti-inflammatory, antifungal, adenosine A2A antagonists researchgate.netbenthamdirect.comnih.govnih.gov
AgrochemicalsHerbicides, fungicides, pesticides, insecticides researchgate.netnih.gov
Materials ScienceEnergetic materials, dye-sensitized solar cells, metal-complexing ligands wikipedia.orgpurdue.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O4 B1335859 6-Azathymine acid CAS No. 13924-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNGGRZZIWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408051
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-15-7
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
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Synthetic Methodologies for Dihydroxy 1,2,4 Triazine 6 Carboxylic Acid and Its Analogues

Classical and Contemporary Approaches to the 1,2,4-Triazine (B1199460) Ring System

The formation of the 1,2,4-triazine ring is a cornerstone of synthesizing a vast array of derivatives. Methodologies have evolved from foundational condensation reactions to more complex cyclization strategies for fused systems.

Condensation Reactions with 1,2-Dicarbonyl Compounds and Amidrazones/Hydrazides

A prevalent and classical method for constructing the 1,2,4-triazine ring involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones or acid hydrazides. This approach offers a versatile route to a wide range of substituted 1,2,4-triazines. The reaction typically proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic triazine ring.

One-pot condensation reactions have been developed for the synthesis of 1,2,4-triazines. For instance, the reaction of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation provides a high-yield and rapid synthesis of 3,5,6-trisubstituted-1,2,4-triazines. The general scheme for this reaction is depicted below:

Reactant 1Reactant 2Reactant 3ConditionsProduct
Acid Hydrazideα-DiketoneAmmonium AcetateSilica gel, Microwave3,5,6-Trisubstituted-1,2,4-triazine

This method highlights the efficiency of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.

Cyclization Strategies for Fused 1,2,4-Triazine Systems (e.g., Thiazolo[3,2-b]-1,2,4-triazine derivatives)

Fused 1,2,4-triazine systems, such as thiazolo[3,2-b]-1,2,4-triazines, are of significant interest due to their diverse biological activities. The synthesis of these bicyclic systems can be approached in two primary ways: by constructing the thiazole (B1198619) ring onto a pre-existing 1,2,4-triazine core or by forming the 1,2,4-triazine ring from a substituted thiazole.

A common strategy involves the reaction of a 3-thioxo-1,2,4-triazin-5-one derivative with an appropriate α-haloketone or a related bifunctional electrophile. This leads to the S-alkylation of the thiol group, followed by an intramolecular cyclization to form the fused thiazole ring. For example, the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate generates S-alkylated intermediates, which then undergo intramolecular cyclization under microwave irradiation in the presence of polyphosphoric acid (PPA) to yield 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives. biosynth.com

Targeted Synthesis of Carboxylic Acid Functionalized Triazines

The introduction of a carboxylic acid group onto the 1,2,4-triazine scaffold is a key step in the synthesis of the target molecule and its analogues. This can be achieved through various methods, including the hydrolysis of precursor functional groups.

Hydrolytic Pathways to Carboxylic Acid Formation on Triazine Scaffolds

A reliable method for introducing a carboxylic acid functionality onto a heterocyclic ring is through the hydrolysis of a nitrile group. This transformation can be particularly useful for the synthesis of carboxylic acid-functionalized triazines. For instance, the hydrolysis of a 1-phenyl-6-azauracil-5-carbonitrile (a dioxo-1,2,4-triazine derivative) to the corresponding 1-phenyl-6-azauracil-5-carboxylic acid has been demonstrated. mdpi.comnih.gov This reaction is typically carried out under drastic acidic conditions, such as refluxing in 20% hydrochloric acid for several hours. mdpi.comnih.gov

The general transformation can be represented as:

Starting MaterialReagents and ConditionsProduct
6-Cyano-1,2,4-triazine derivative20% HCl, reflux6-Carboxy-1,2,4-triazine derivative

This hydrolytic approach provides a direct route to the desired carboxylic acid functionality at the 6-position of the dihydroxy-1,2,4-triazine ring system. Similarly, hydrolysis of ester groups on fused triazine systems, for example in 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid ethyl esters, can be achieved using a potassium hydroxide (B78521) solution in methanol (B129727) to yield the corresponding carboxylic acid. biosynth.com

Electrochemical Synthesis Techniques for Related Triazine Derivatives

Electrochemical methods have been explored for the synthesis and modification of triazine derivatives. While not a direct method for the synthesis of dihydroxy-1,2,4-triazine-6-carboxylic acid, electrochemical techniques can be employed for the generation of triazine-based radicals and for studying their redox properties. Computational studies have assessed triazines as potential electrochemical sources of carbon-centered radicals, highlighting their lower oxidation potentials compared to alkoxyamines, which makes them more tolerant to various functional groups in electrosynthesis. ijpsr.info These techniques offer potential for novel synthetic pathways and functional group interconversions on the triazine scaffold, although their application to the direct synthesis of the target carboxylic acid has not been extensively reported.

Multi-Step Synthesis of Dihydroxy-1,2,4-triazine-6-carboxylic Acid Derivatives

The synthesis of dihydroxy-1,2,4-triazine-6-carboxylic acid and its derivatives is typically a multi-step process that combines the formation of the core triazine ring with subsequent functional group manipulations. A plausible synthetic route can be designed based on the principles outlined in the preceding sections.

A representative multi-step synthesis could begin with the construction of a suitably functionalized 1,2,4-triazine precursor. For example, a 6-cyano-1,2,4-triazine-3,5-dione could be synthesized through a cyclocondensation reaction. This intermediate would then undergo hydrolysis to convert the nitrile group at the 6-position into the desired carboxylic acid.

An illustrative synthetic sequence is as follows:

StepReactionStarting MaterialsKey ReagentsIntermediate/Product
1CyclocondensationA suitable 1,2-dicarbonyl precursor and an amidrazone with a nitrile group-6-Cyano-1,2,4-triazine-3,5-dione
2Hydrolysis6-Cyano-1,2,4-triazine-3,5-dione20% HCl, reflux3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

This sequence leverages established methodologies for both ring formation and functional group transformation to arrive at the target molecule. The dihydroxy tautomeric form is equivalent to the dioxo form.

Similarly, the synthesis of fused analogues, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, follows a multi-step pathway involving S-alkylation, intramolecular cyclization, and subsequent hydrolysis of an ester to the carboxylic acid. biosynth.com

Regioselectivity and Stereochemical Control in Triazine Synthesis

The synthesis of substituted 1,2,4-triazines often presents challenges related to regioselectivity, particularly when unsymmetrical precursors are used. The formation of the triazine ring from a 1,2-dicarbonyl compound and an amidrazone, for example, can theoretically lead to two different regioisomers depending on which carbonyl group reacts with which nitrogen of the amidrazone.

In the synthesis of 3-glycopyranosyl-1,2,4-triazines, the regioselectivity of the cyclocondensation process is noted to be dependent on the reactivity pattern of the functional groups involved. guidechem.com While specific mechanistic details for the regiochemical outcome in the synthesis of Dihydroxy-1,2,4-triazine-6-carboxylic acid are not extensively detailed in the available literature, general principles of electrophilicity and nucleophilicity of the reacting centers would govern the final arrangement of substituents on the triazine core.

Stereochemical control is a critical aspect in the synthesis of chiral 1,2,4-triazine derivatives, particularly those intended for biological applications where enantiomeric purity is paramount. The introduction of chiral centers can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts. For instance, the synthesis of chiral α-amino acid-derived 1,2,4-triazines has been reported, where the stereochemistry of the starting amino acid is retained in the final product.

While the specific molecule Dihydroxy-1,2,4-triazine-6-carboxylic acid does not inherently possess a chiral center, the principles of stereochemical control become highly relevant in the synthesis of its derivatives where chiral substituents might be introduced at various positions on the triazine ring or on the carboxylic acid moiety.

The following table lists the compound names mentioned in this article.

Table 2: List of Compound Names

Compound Name
Dihydroxy-1,2,4-triazine-6-carboxylic acid
3,5-Dihydroxy-1,2,4-triazine-6-carboxylic acid
6-Carboxy-as-triazine-3,5(2H,4H)-dione
3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
3-Imino-5-oxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Chemical Reactivity and Transformation Pathways of Dihydroxy 1,2,4 Triazine 6 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C6 position is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse structural motifs through well-established organic reactions.

The carboxylic acid moiety of dihydroxy-1,2,4-triazine-6-carboxylic acid can be readily converted into amides and esters, which are fundamental transformations in medicinal chemistry and materials science. libretexts.org This process typically involves an initial "activation" step to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or an alcohol.

Common strategies for acyl activation include the use of coupling reagents. Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been effectively used to promote dehydrocondensation between carboxylic acids and amines. nih.gov The reaction mechanism often involves the formation of a highly reactive O-acylated intermediate. researchgate.net The choice of solvent and the basicity of reactants can significantly influence the reaction yield. nih.gov For instance, in aprotic solvents, strongly basic catalysts may be preferred, whereas in protic solvents, weakly basic catalysts can yield better results. nih.gov

The synthesis of amides and esters from related heterocyclic carboxylic acids has been widely reported. For example, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were synthesized through hydrolysis of an ester followed by amidation. nih.gov Similarly, alkyl esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid have been prepared, demonstrating the applicability of these reactions to azine systems. researchgate.net

Table 1: Representative Coupling Reagents for Amide/Ester Formation

Reagent Class Specific Example(s) Typical Conditions Ref.
Triazine-based 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) N-methylmorpholine (NMM), Aprotic or protic solvent nih.gov
Carbodiimides Dicyclohexylcarbodiimide (DCC), EDC Dichloromethane (DCM), Dimethylformamide (DMF) organic-chemistry.org
Phosphonium Salts BOP, PyBOP Base (e.g., DIPEA), DMF organic-chemistry.org
Others Cyanuric chloride Base, Water researchgate.net

The ability to form amides and esters is a cornerstone for the structural diversification of dihydroxy-1,2,4-triazine-6-carboxylic acid. By employing a wide array of commercially available or synthetically accessible amines and alcohols, a large library of derivatives can be generated. This approach is fundamental in structure-activity relationship (SAR) studies for drug discovery. nih.gov

For example, optimization of a pyridazinone series of compounds through the addition of a cyanoazauracil substituent, a structure related to the dihydroxytriazine core, led to significant improvements in biological potency and selectivity. nih.gov The synthesis of various 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives highlights how modifications distal to the core can be achieved, often starting from a common intermediate and introducing diversity through reactions like alkylation or Mitsunobu reactions. nih.gov These derivatization strategies underscore the importance of functional group handles, like the carboxylic acid, in building molecular complexity and tuning physicochemical and biological properties.

Reactions of the Dihydroxytriazine Core

The 1,2,4-triazine (B1199460) ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of two electron-withdrawing carbonyl groups and a carboxylic acid substituent. This electronic nature governs its participation in cycloaddition reactions and its susceptibility to nucleophilic attack.

The 1,2,4-triazine scaffold is well-known for its participation as a diene in inverse electron demand Diels-Alder (IEDDA) reactions. researchgate.net This type of [4+2] cycloaddition is characterized by the reaction of an electron-deficient diene (the triazine) with an electron-rich dienophile, such as an enamine, ynamine, or strained alkyne. researchgate.netresearchgate.net The reaction typically proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that involves the extrusion of a dinitrogen molecule, ultimately leading to the formation of a substituted pyridine (B92270) ring. researchgate.netresearchgate.net

The reactivity of 1,2,4-triazines in IEDDA reactions can be tuned by substituents on the ring. acs.org Electron-withdrawing groups generally enhance the reaction rate by lowering the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The high reactivity and bioorthogonal nature of this transformation have made it a valuable tool in chemical biology for applications like bioconjugation. researchgate.netsigmaaldrich.com While 1,2,4-triazines are generally less reactive than their 1,2,4,5-tetrazine (B1199680) counterparts, their stability and the unique substitution patterns of the resulting pyridines make them synthetically useful. researchgate.netnih.gov

Table 2: Examples of Inverse Electron Demand Diels-Alder (IEDDA) Reactions with 1,2,4-Triazines

Diene Dienophile Product Type Key Features Ref.
1,2,4-Triazine Strained Alkyne (e.g., Bicyclononyne) Pyridine Forms stable cycloadducts; used in bioorthogonal labeling. researchgate.net
5-Aryl-1,2,4-triazine 2-Amino-4-aryloxazole 3,6-Diarylpyridine High-temperature, solvent-free reaction. researchgate.net
1,2,4-Triazine Enamine Pyridine Common dienophile; reaction leads to rearomatization via amine elimination. researchgate.net

The 1,2,4-triazine ring system can undergo skeletal rearrangements and ring contractions to yield other heterocyclic structures, most notably imidazoles. researchgate.net These transformations can be initiated by various reagents, including reducing agents, acids, or oxidants. researchgate.net For example, certain imidazo[5,1-c] researchgate.netnih.govbiosynth.com-triazines undergo ring-opening with hydrazine (B178648) to produce (pyrazol-4-ylidenehydrazino)imidazole derivatives, demonstrating a cleavage of the triazine ring. rsc.org

In other cases, a cascade sequence involving hydrolysis and skeletal rearrangement can transform one fused triazine system into another, or lead to ring contraction. nih.gov For instance, treatment of certain imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govbiosynth.comtriazines with a base like potassium hydroxide (B78521) can induce a rearrangement to form imidazo[4,5-e] sigmaaldrich.combiosynth.comthiazino[2,3-c] researchgate.netnih.govbiosynth.comtriazines. nih.gov These reactions, while often complex, provide synthetic pathways to novel and structurally diverse heterocyclic frameworks from readily available triazine precursors. researchgate.netnih.gov

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. researchgate.net In general, nucleophiles can directly add to the carbon atoms of the ring, particularly those rendered most electrophilic by the ring nitrogens and electron-withdrawing substituents. For 1,2,4-triazines, the C-5 position is often highly reactive toward nucleophiles, allowing for the direct introduction of various substituents. researchgate.net

In the case of 3,5-dihydroxy-1,2,4-triazine-6-carboxylic acid, the ring is significantly electron-deficient. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially if a suitable leaving group is present on the ring. libretexts.orglibretexts.org For SNAr to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com Given the structure of dihydroxy-1,2,4-triazine-6-carboxylic acid, which exists in the dioxo tautomeric form, the carbon atoms (C3, C5, C6) are highly electrophilic. While C3 and C5 bear hydroxyl/oxo groups that are poor leaving groups, derivatization could install a better leaving group, making the ring amenable to substitution. The reaction would involve the addition of a nucleophile to the ring, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Tautomerism and Isomeric Transformations within 1,2,4-Triazine Structures

The presence of hydroxyl groups on the 1,2,4-triazine ring of dihydroxy-1,2,4-triazine-6-carboxylic acid introduces the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. In this case, keto-enol tautomerism is the most probable isomeric transformation.

The "dihydroxy" form (enol tautomer) can undergo a proton transfer to exist in equilibrium with its keto tautomers, specifically 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. Generally, for simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. However, the aromaticity of the triazine ring can influence this equilibrium.

Theoretical studies on related triazine structures, such as 1,3,5-triazin-2,4(1H,3H)-dione, have shown that multiple keto-enol tautomerization reactions are possible, leading to various tautomeric forms. The relative stability of these tautomers is influenced by factors such as substitution and solvent effects. For instance, studies on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine have demonstrated the existence of keto, enol, and enaminone tautomers, with their equilibrium being solvent and temperature-dependent.

Table 1: Potential Tautomeric Forms of Dihydroxy-1,2,4-triazine-6-carboxylic Acid

Tautomeric FormStructural Features
3,5-Dihydroxy-1,2,4-triazine-6-carboxylic acidAromatic triazine ring with two hydroxyl groups (enol form).
5-Hydroxy-3-oxo-2,3-dihydro-1,2,4-triazine-6-carboxylic acidOne hydroxyl group and one keto group.
3-Hydroxy-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acidOne hydroxyl group and one keto group.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acidTwo keto groups (keto form).

Coordination Chemistry with Metal Ions and Complex Formation

The 1,2,4-triazine nucleus and the carboxylic acid group in dihydroxy-1,2,4-triazine-6-carboxylic acid provide multiple potential coordination sites for metal ions. The nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxyl and carboxyl groups can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes.

The coordination behavior of 1,2,4-triazine derivatives is diverse and depends on the nature of the metal ion, the substituents on the triazine ring, and the reaction conditions. Research on various 1,2,4-triazine ligands has shown that they can act as monodentate, bidentate, or bridging ligands.

For dihydroxy-1,2,4-triazine-6-carboxylic acid, several coordination modes are conceivable:

Chelation: The molecule could act as a bidentate or tridentate ligand, forming a chelate ring with a metal ion. For example, a metal ion could coordinate to a ring nitrogen and the adjacent hydroxyl oxygen, or to the two oxygen atoms of the carboxylic acid group.

Bridging: The triazine ring or the carboxylate group could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand, including its electronic spectrum, redox potential, and reactivity. The study of such complexes is crucial for the development of new materials with specific catalytic, magnetic, or optical properties.

While there are no specific studies on the coordination complexes of dihydroxy-1,2,4-triazine-6-carboxylic acid, research on related 1,2,4-triazine carboxylic acids and their metal complexes provides a foundation for predicting its behavior. For instance, the coordination chemistry of other heterocyclic carboxylic acids with various metal ions has been extensively studied, revealing a rich variety of structural motifs and applications.

Table 2: Potential Coordination Modes of Dihydroxy-1,2,4-triazine-6-carboxylic Acid with Metal Ions

Coordination ModePotential Donor AtomsResulting Structure
MonodentateOne of the triazine nitrogen atoms or one of the carboxylate oxygen atoms.Simple metal complex.
Bidentate ChelationN(1) and N(2) of the triazine ring; a ring nitrogen and an adjacent hydroxyl oxygen; the two oxygen atoms of the carboxylate group.Stable five- or six-membered chelate rings.
Bridging LigandThe triazine ring bridging two metal centers via N(1) and N(4); the carboxylate group bridging two metal centers.Dinuclear or polynuclear complexes, or coordination polymers.

Further experimental investigation is necessary to fully elucidate the tautomeric behavior and coordination chemistry of dihydroxy-1,2,4-triazine-6-carboxylic acid.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,5-Dihydroxy-1,2,4-triazine-6-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its chemical environment, connectivity, and the presence of its key functional groups.

In a ¹H NMR spectrum of 6-azauracil-5-carboxylic acid, distinct signals corresponding to the exchangeable protons of the carboxylic acid and the amide groups would be expected.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is typically highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. This signal is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 12.0 ppm. libretexts.org Its broadness is a result of hydrogen exchange and hydrogen bonding.

Amide Protons (-NH-): The triazine ring contains two N-H protons. These protons are also exchangeable and their chemical shift is sensitive to solvent, concentration, and temperature. They are anticipated to appear as broad singlets, typically in the region of 11.0 to 14.0 ppm, as seen in similar heterocyclic structures. jinsoolim.com

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Azauracil-5-Carboxylic Acid
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 12.0Broad SingletHighly deshielded, exchangeable with D₂O. libretexts.org
N-H (Amide)11.0 - 14.0Broad SingletPosition is solvent and concentration dependent. jinsoolim.com

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the carbon skeleton of the molecule. Four distinct carbon signals would be expected for 6-azauracil-5-carboxylic acid.

Carboxyl Carbon (-COOH): The carbon atom of the carboxylic acid group is expected to resonate in the range of 160-180 ppm, a characteristic region for carboxyl carbons. libretexts.org

Carbonyl Carbons (C=O): The two carbonyl carbons within the triazine ring (at positions C3 and C5) would also be significantly deshielded, appearing in a similar region to the carboxyl carbon, typically between 150 and 165 ppm.

Triazine Ring Carbon (C6): The C6 carbon, to which the carboxylic acid is attached, would be found further upfield compared to the carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Azauracil-5-Carboxylic Acid
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-C OOH160 - 180Characteristic range for carboxylic acids. libretexts.orgoregonstate.edu
C 3=O150 - 165Typical for amide/urea (B33335) carbonyls in heterocyclic rings.
C 5=O150 - 165Typical for amide/urea carbonyls in heterocyclic rings.
C 6~140Represents the quaternary carbon of the triazine ring.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information on the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid and the cyclic amide functional groups. Key expected vibrations include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid dimer, appearing from 3300 to 2500 cm⁻¹. orgchemboulder.comquimicaorganica.org Strong, sharp absorptions for the C=O stretches of both the carboxylic acid and the ring amides would be expected in the 1750-1650 cm⁻¹ region. vscht.cz Additionally, characteristic N-H stretching bands around 3200-3100 cm⁻¹ and various C-N and C-O stretching vibrations at lower wavenumbers would be present. dergipark.org.tr

Table 3: Predicted Principal IR Absorption Bands for 6-Azauracil-5-Carboxylic Acid
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch (H-bonded)3300 - 2500Strong, Very Broad
N-H (Amide)Stretch3200 - 3100Medium
C=O (Carboxylic Acid/Amide)Stretch1750 - 1650Strong
C-O (Carboxylic Acid)Stretch1320 - 1210Medium-Strong

UV-Visible Spectroscopy: The 1,2,4-triazine-3,5-dione ring constitutes a chromophore. UV-Visible spectroscopy would reveal electronic transitions, likely π → π* and n → π*, characteristic of such unsaturated heterocyclic systems. Based on data for related 6-azauracil (B101635) derivatives, absorption maxima would be expected in the ultraviolet region, typically between 250 and 280 nm. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. The molecular weight of C₄H₃N₃O₄ is 157.08 g/mol .

In electron impact (EI) mass spectrometry, 6-azauracil-5-carboxylic acid would be expected to undergo characteristic fragmentation.

Decarboxylation: A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as CO₂ (44 Da) or the •COOH radical (45 Da). libretexts.org

Ring Cleavage: Studies on 6-azauracil and its derivatives show a common fragmentation involving the loss of an isocyanic acid (HNCO, 43 Da) molecule from the triazine ring. researchgate.netresearchgate.netresearchgate.net This process could occur sequentially.

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Azauracil-5-Carboxylic Acid
m/zPossible Fragment IonProposed Neutral Loss
157[M]⁺Molecular Ion
112[M - COOH]⁺•COOH
114[M - HNCO]⁺HNCO
71[M - HNCO - HNCO]⁺2 x HNCO

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While the crystal structure for 3,5-Dihydroxy-1,2,4-triazine-6-carboxylic acid itself has not been reported in the searched literature, analysis of related structures, such as other 1,2,4-triazine (B1199460) derivatives and substituted uracils, allows for a reasoned prediction of its solid-state characteristics. nih.govresearchgate.net The molecule would likely form extensive hydrogen-bonding networks. The carboxylic acid groups would be expected to form classic hydrogen-bonded dimers with neighboring molecules. Furthermore, the N-H groups and carbonyl oxygens of the triazine ring would act as hydrogen bond donors and acceptors, respectively, leading to the formation of layered sheets or a three-dimensional network structure in the crystal lattice. nih.gov Confirmation of these structural details awaits experimental determination.

Theoretical and Computational Investigations of Dihydroxy 1,2,4 Triazine 6 Carboxylic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of 1,2,4-triazine (B1199460) systems. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analyses of the electronic properties of 1,2,4-triazine derivatives have been performed using DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p). nih.govresearchgate.net Such calculations provide insights into several key parameters that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For instance, in studies of related triazine derivatives for dye-sensitized solar cells, the LUMO energy level was critical in determining if efficient electron injection into a semiconductor like TiO2 was feasible. nih.gov

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps reveal electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. Quantitative measures of reactivity, such as Fukui coefficients and atomic charges, can also be calculated to precisely identify the most reactive sites within the 1,2,4-triazine ring and its substituents. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents and for designing new synthetic routes.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionSignificance in Predicting Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.
Fukui FunctionsDescribes the change in electron density at a given point when the number of electrons is changed.Quantitatively predicts the most likely sites for nucleophilic, electrophilic, and radical attack.

Molecular Modeling and Docking Studies for Ligand-Biomolecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a Dihydroxy-1,2,4-triazine-6-carboxylic acid derivative, might bind to the active site of a target protein. This approach is central to structure-based drug design.

The process begins with a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or homology modeling. A computational docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Derivatives of the closely related tautomer, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, have been extensively studied as inhibitors of human D-amino acid oxidase (h-DAAO), an enzyme implicated in schizophrenia. Molecular docking simulations predicted that the triazine core of these inhibitors forms crucial hydrogen bonds with key amino acid residues in the h-DAAO active site, such as Tyr224, Tyr228, and Arg283. Hydrophobic interactions with residues like Leu51 and Leu215 also play a significant role in stabilizing the ligand-protein complex.

Similarly, other 1,2,4-triazine derivatives have been identified as potent antagonists for the adenosine (B11128) A2A receptor, a G protein-coupled receptor (GPCR) relevant for treating Parkinson's disease. nih.gov Structure-based design, aided by docking into a homology model of the receptor, guided the synthesis of compounds that bind deep within the orthosteric binding cavity. nih.gov The stability and dynamics of these predicted binding poses are often further evaluated using molecular dynamics (MD) simulations, which simulate the movement of atoms in the complex over time.

Table 2: Example of Predicted Interactions for a 1,2,4-Triazine Ligand in a Protein Active Site (h-DAAO)

Interacting ResidueType of InteractionRole in Binding
Arg283Hydrogen BondActs as a key anchor point for the ligand within the active site.
Tyr224Hydrogen Bond / π-π StackingOrients the ligand and provides additional binding affinity through multiple interaction types.
Tyr228Hydrogen BondContributes to the specific recognition and binding of the triazine core.
Gly313Hydrogen BondForms interactions with the backbone, further securing the ligand.
Leu51 / Leu215Hydrophobic InteractionStabilizes the non-polar parts of the ligand within the binding pocket.

Conformational Analysis and Tautomeric State Prediction

The compound "Dihydroxy-1,2,4-triazine-6-carboxylic acid" can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can significantly influence the molecule's chemical properties and its ability to interact with biological targets. The name itself suggests the 3,5-dihydroxy tautomer, but other forms, such as the 6-hydroxy-3,5-dione tautomer, are also possible and are frequently the focus of synthetic and biological studies.

Quantum chemical calculations are essential for predicting the most stable tautomeric form. By calculating the total electronic energy of each possible tautomer, researchers can determine their relative stabilities. These calculations can be performed for the molecule in the gas phase or by using solvent models to predict the equilibrium in solution. The energy differences, even if small, can lead to a significant preference for one tautomer over others.

Identifying the predominant tautomer is a critical prerequisite for accurate molecular modeling and docking studies. Using the wrong tautomer in a docking simulation can lead to incorrect predictions of binding modes and affinities, as the pattern of hydrogen bond donors and acceptors would be different. Therefore, a thorough conformational analysis and tautomeric state prediction are foundational steps in the computational investigation of such systems.

Table 3: Potential Tautomers of 3,5-Disubstituted 1,2,4-Triazine-6-carboxylic Acid

Tautomeric FormKey Structural Features
3,5-DihydroxyAromatic triazine ring with -OH groups at positions 3 and 5. Both hydroxyl groups can act as hydrogen bond donors.
3-Hydroxy-5-oxoOne -OH group (enol form) and one C=O group (keto form). Can act as both a hydrogen bond donor and acceptor.
3,5-DioxoTwo C=O groups (dione form). Hydrogen atoms are located on the ring nitrogens. The carbonyl oxygens act as hydrogen bond acceptors.

Reaction Mechanism Simulations and Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For the synthesis of the 1,2,4-triazine core, several pathways, including tandem or domino cyclization reactions, have been proposed. rsc.orgsioc-journal.cn

Theoretical simulations, typically using DFT, can map the entire reaction pathway from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

For example, in a multi-step synthesis involving an intramolecular cyclization to form the triazine ring, computational modeling can help explain the observed regioselectivity (i.e., why the reaction occurs at a specific nitrogen atom). The simulation can calculate the energy barriers for cyclization at different positions, revealing the lowest-energy path that leads to the observed product. These simulations can validate proposed mechanisms from experimental studies and provide predictive power for designing more efficient synthetic routes with higher yields and selectivity. While numerous synthetic routes to 1,2,4-triazines are known, detailed computational simulations of their reaction mechanisms represent an area for further investigation to refine and optimize these processes.

Mechanistic Insights into the Biological Activity of 1,2,4 Triazine Based Carboxylic Acids

General Antimicrobial Action Mechanisms of 1,2,4-Triazines

Derivatives of 1,2,4-triazine (B1199460) have demonstrated a broad spectrum of antimicrobial activities. The mechanisms through which these compounds exert their effects are varied and depend on the specific substitutions on the triazine ring. Some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell membrane integrity. For instance, certain 1,2,4-triazole (B32235) derivatives, which share structural similarities with triazines, are known to interfere with DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.

A study on a triazine-based amphipathic polymer, designed to mimic antimicrobial peptides, revealed that its mechanism of action involved an intracellular target rather than direct disruption of the bacterial cell membrane. This was determined through membrane depolarization assays, SYTOX Green uptake, and flow cytometry.

The antibacterial potential of 1,2,4-triazine derivatives has been extensively documented against a range of both Gram-positive and Gram-negative bacteria.

Specifically, 3,5-Dihydroxy- researchgate.netacs.orgacs.orgtriazine-6-carboxylic acid has been identified as an antibacterial agent. researchgate.net It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net

Other research into novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has identified compounds with broad-spectrum antibacterial activity. Certain derivatives containing a terminal amide fragment exhibited significant activity when compared to standard antibiotics like Ciprofloxacin. The presence of electron-withdrawing groups on the phenyl ring of these molecules was generally found to increase antibacterial efficacy.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives
CompoundTargeted PathogensObserved Effect
3,5-Dihydroxy- researchgate.netacs.orgacs.orgtriazine-6-carboxylic acidStaphylococcus aureus, Bacillus subtilisEffective antibacterial agent researchgate.net
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivativesGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity
Triazine-based amphipathic polymerMethicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosaPotent antimicrobial activity

Antiviral Action Mechanisms in Related 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a component of various compounds with recognized antiviral properties. A notable example is the pyrrolo[2,1-f] researchgate.netacs.orgacs.orgtriazine moiety, which is a core component of the broad-spectrum antiviral drug Remdesivir. drugbank.com This medication has been recognized for its activity against a wide array of RNA viruses. drugbank.com

The antiviral mechanisms of 1,2,4-triazine derivatives can involve the inhibition of key viral enzymes. For instance, some pyrrolo[2,1-f] researchgate.netacs.orgacs.orgtriazine derivatives have been suggested to act by inhibiting viral neuraminidase. Nucleoside analogs containing this triazine scaffold are an important class of antivirals due to their ability to interfere with viral replication.

Anticancer Activity and Cellular Pathway Modulation by Triazine Scaffolds

The 1,2,4-triazine core is a privileged scaffold in the development of anticancer agents, with derivatives showing activity against a variety of human cancer cell lines. nih.gov The anticancer action of these compounds is often linked to their ability to modulate critical cellular signaling pathways involved in cancer progression.

Some 1,2,4-triazine derivatives have been shown to induce apoptosis in cancer cells. For example, a novel 1,2,4-triazine sulfonamide derivative was demonstrated to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com Furthermore, 1,2,4-triazine derivatives can target and inhibit key enzymes in signaling pathways like the MAPK signaling pathway, which is crucial for cell proliferation and survival. mdpi.com

A significant body of research has demonstrated the ability of 1,2,4-triazine derivatives to inhibit the growth of various cancer cell lines. For instance, certain 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were found to be active against different cancer cell lines in the National Cancer Institute's 60-cell panel assay. nih.gov

Novel pyrazolyl s-triazine derivatives have shown cytotoxicity against breast cancer, glioblastoma, non-small cell lung cancer, and pancreatic cancer cell lines. Some of these compounds exhibited potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and were also found to inhibit the PI3K/AKT/mTOR signaling pathway.

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Scaffolds
Triazine ScaffoldCancer Cell LinesMechanism of Action
1,2,4-Triazine sulfonamide derivativeColon cancer cells (DLD-1 and HT-29)Induction of apoptosis mdpi.com
2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-oneVarious human cancer cell linesInhibition of cell proliferation nih.gov
Pyrazolyl s-triazine derivativesBreast, glioblastoma, lung, pancreatic cancerEGFR and PI3K/AKT/mTOR pathway inhibition
Pyrido[4,3-e] researchgate.netacs.orgacs.orgtriazino[3,2-c] researchgate.netacs.orgacs.orgthiadiazine 6,6-dioxidesColon (HCT-116), breast (MCF-7), cervical (HeLa)Anticancer activity youtube.com

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The 1,2,4-triazine scaffold has been successfully utilized to develop potent kinase inhibitors.

A notable example is the development of 2,7-disubstituted-pyrrolo[2,1-f] researchgate.netacs.orgacs.orgtriazine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK). researchgate.netacs.org ALK is a receptor tyrosine kinase that, when genetically altered, can drive the growth of several cancers, including non-small cell lung cancer. The pyrrolo[2,1-f] researchgate.netacs.orgacs.orgtriazine scaffold was designed as a new platform for kinase inhibitors, mimicking the bioactive conformation of other known kinase-binding motifs. researchgate.netacs.org These compounds have demonstrated potent enzymatic and cellular activity against ALK, along with favorable pharmacokinetic profiles. researchgate.net

ALK inhibitors function by binding to the ALK fusion proteins and preventing them from signaling within the cell. This cessation of signaling can halt the multiplication of cancer cells and lead to their death.

Besides ALK, other 1,2,4-triazine derivatives have been investigated as inhibitors of other kinases, such as pyruvate (B1213749) dehydrogenase kinases (PDKs), which are key regulators of cellular metabolism and are often overexpressed in cancer.

Structure-Activity Relationship (SAR) Studies in 1,2,4-Triazine Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,2,4-triazine derivatives influences their biological activity and for the rational design of more potent and selective compounds.

In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on the 1,2,4-triazine scaffold, extensive SAR studies have been conducted. These studies explored how different substituents at various positions of the triazine ring affect the compound's potency. For instance, the nature of the aryl substituents at the 5- and 6-positions of the triazine ring was found to be critical for binding to the receptor.

The presence and position of a carboxylic acid group can also significantly impact the biological activity. In some series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, it was observed that the carboxylic acid derivatives and their corresponding ethyl esters had less pronounced antibacterial properties compared to derivatives where the carboxyl group was converted to a terminal amide. This highlights the importance of this functional group in molecular interactions with biological targets.

Furthermore, SAR studies on 1,2,4-triazine-based ALK inhibitors have led to the identification of key structural features required for potent inhibition. The incorporation of appropriate potency and selectivity determinants into the 2,7-disubstituted-pyrrolo[2,1-f] researchgate.netacs.orgacs.orgtriazine scaffold resulted in the discovery of advanced leads with in vivo efficacy. researchgate.netacs.org

Enzyme Inhibition and Receptor Modulation

While specific mechanistic data for Dihydroxy-1,2,4-triazine-6-carboxylic acid is limited, the broader class of 1,2,4-triazine derivatives has been extensively studied for its potent inhibitory effects on various enzymes and its ability to modulate receptor activity. These interactions are often the primary drivers of their observed biological effects.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism:

A notable activity of certain 1,2,4-triazine derivatives is their antagonism of the G-Protein-Coupled Receptor 84 (GPR84). mdpi.comescholarship.orgmdpi.comnih.govacs.org GPR84 is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases. escholarship.orgmdpi.comnih.gov Studies have identified potent and selective antagonists of human GPR84 within the 1,2,4-triazine class. escholarship.org For instance, extensive structure-activity relationship (SAR) studies have been conducted on 1,2,4-triazine compounds, leading to the development of lead compounds with favorable pharmacokinetic profiles for further drug development. mdpi.comnih.gov These antagonists are believed to exert their anti-inflammatory effects by blocking the signaling cascade initiated by the activation of GPR84.

Enzyme Inhibition:

Derivatives of 1,2,4-triazine have been shown to be effective inhibitors of several key enzymes:

D-Amino Acid Oxidase (DAAO): A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO). researchgate.netjohnshopkins.edufigshare.com Many of these compounds exhibit IC50 values in the double-digit nanomolar range. researchgate.netjohnshopkins.edufigshare.com The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears to be a key structural feature for this inhibitory activity. researchgate.netjohnshopkins.edufigshare.com

Leucyl-tRNA Synthetase (LeuRS): Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have demonstrated inhibitory activity against leucyl-tRNA synthetase in Mycobacterium smegmatis. nih.gov This inhibition of a crucial enzyme in protein synthesis likely contributes to the antibacterial and antitubercular properties of these compounds. nih.gov

α-Glucosidase: Certain 3,5-disubstituted-6-oxo-1,2,4-triazine-2-thiocarboxamide derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov

While "3,5-Dihydroxy- mdpi.comescholarship.orgnih.govtriazine-6-carboxylic acid" has been noted as an antibacterial agent, the precise enzymatic targets and inhibitory mechanisms remain to be fully elucidated. nih.gov

Transcription Inhibition:

Currently, there is a lack of specific research detailing the direct inhibition of transcription by Dihydroxy-1,2,4-triazine-6-carboxylic acid or its close analogs.

Target 1,2,4-Triazine Derivative Class Observed Effect Potential Therapeutic Application
G-Protein-Coupled Receptor 84 (GPR84)Various substituted 1,2,4-triazinesAntagonismInflammatory and fibrotic diseases
D-Amino Acid Oxidase (DAAO)6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dionesInhibitionNeurological disorders
Leucyl-tRNA Synthetase (LeuRS)7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acidsInhibitionAntibacterial, Antitubercular
α-Glucosidase3,5-disubstituted-6-oxo-1,2,4-triazine-2-thiocarboxamidesInhibitionDiabetes

Antioxidant Activity and Free Radical Scavenging Mechanisms in Related Dihydroxy Compounds

The presence of hydroxyl groups on aromatic rings often imparts antioxidant properties to a molecule. While specific studies on the antioxidant mechanism of Dihydroxy-1,2,4-triazine-6-carboxylic acid are not extensively available, the antioxidant potential of related dihydroxy and other substituted 1,2,4-triazine compounds has been recognized. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

The primary mechanisms by which antioxidants neutralize free radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). In the context of dihydroxy-1,2,4-triazine derivatives, the hydroxyl groups are the likely participants in these processes.

Hydrogen Atom Transfer (HAT): The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable triazine radical. The stability of this resulting radical is a key factor in the antioxidant efficacy.

Single Electron Transfer (SET): The dihydroxy-triazine molecule can donate an electron to a free radical, forming a radical cation. This process is influenced by the ionization potential of the antioxidant molecule.

The antioxidant power of spiro-1,2,4-triazines has been attributed to the presence of NH and OH functional groups which possess acidic hydrogen. frontiersin.orgnih.gov Studies on other heterocyclic compounds, such as 1,2,4-triazoles, have also highlighted their potential as synthetic antioxidants. nih.gov The evaluation of antioxidant activity is often carried out using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Involvement in Biological Pathways and Metabolic Processes

The interaction of 1,2,4-triazine derivatives with biological systems can extend to their participation in or modulation of various metabolic pathways.

Eumelanin (B1172464) Production:

The eumelanin biosynthesis pathway is responsible for the production of the dark pigment melanin, which plays a crucial role in photoprotection. qiagen.comresearchgate.net The key enzyme in this pathway is tyrosinase, which catalyzes the initial steps in the conversion of tyrosine to melanin. nih.govqiagen.comresearchgate.net Interestingly, a study on chiral pyrazolo[4,3-e] mdpi.comescholarship.orgnih.govtriazine sulfonamides revealed their inhibitory activity against mushroom tyrosinase. mdpi.comnih.gov This finding suggests a potential, though not yet directly established, role for certain 1,2,4-triazine derivatives in modulating the eumelanin production pathway. The reference to indole (B1671886) derivatives in the context of eumelanin production stems from the fact that the building blocks of eumelanin are indole compounds, specifically 5,6-dihydroxyindole (B162784) and 5,6-dihydroxyindole-2-carboxylic acid. nih.gov

Metabolic Transformations:

Like many xenobiotics, 1,2,4-triazine derivatives are subject to metabolic transformations within the body. Studies on pyrazolo[4,3-e] mdpi.comescholarship.orgnih.govtriazine sulfonamides have shown that these compounds are susceptible to phase I metabolic reactions, leading to oxidized metabolites through hydroxylation and dealkylation. mdpi.com However, in this particular study, phase II transformations, such as glucuronidation, were not observed. mdpi.com The metabolism of these compounds can significantly influence their pharmacokinetic profile and biological activity.

Emerging Research Avenues and Applications of Dihydroxy 1,2,4 Triazine 6 Carboxylic Acid

Utilization in Organic Synthesis as Reagents or Catalysts

While Dihydroxy-1,2,4-triazine-6-carboxylic acid itself is not extensively documented as a direct reagent or catalyst, the broader class of 1,3,5-triazine (B166579) derivatives, particularly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serves as a versatile platform in organic synthesis. researchgate.net The reactivity of the chlorine atoms in cyanuric chloride allows for sequential nucleophilic substitution, enabling the introduction of various functional groups in a controlled manner. researchgate.net This adaptability has led to its use in a wide array of synthetic transformations, including as a coupling reagent and for the activation of carboxylic acids. researchgate.net

The structural attributes of Dihydroxy-1,2,4-triazine-6-carboxylic acid suggest its potential as a scaffold in the synthesis of more complex molecules. The presence of hydroxyl and carboxylic acid groups offers multiple points for chemical modification, allowing it to be a precursor for a variety of derivatives with tailored properties.

Advanced Materials Science Applications

The convergence of a heterocyclic triazine ring and a carboxylate group in Dihydroxy-1,2,4-triazine-6-carboxylic acid makes it a promising candidate for the development of advanced materials with novel properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Carboxylate-based ligands are frequently employed in the synthesis of MOFs due to the versatile coordination modes of the carboxylate group. rsc.org The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.org

Triazine-based ligands are also gaining attention in the construction of MOFs. researchgate.net The nitrogen atoms in the triazine ring can act as coordination sites, complementing the functionality of other ligating groups. The incorporation of triazine moieties can influence the resulting framework's topology and properties, such as luminescence and catalytic activity. researchgate.net For instance, a zinc-based MOF incorporating a triazine moiety has demonstrated efficacy in the detection of antibiotics and the photodegradation of dyes. rsc.org Furthermore, triazine-based hexacarboxylate ligands have been used to construct three-dimensional microporous MOFs with interesting fluorescence properties. researchgate.netnih.gov

Given these precedents, Dihydroxy-1,2,4-triazine-6-carboxylic acid is a compelling candidate as an organic linker for the synthesis of novel MOFs. The combination of the triazine core and the carboxylate group could lead to the formation of robust frameworks with unique structural and functional characteristics.

Derivatives of 1,3,5-triazine have been the subject of extensive research for their applications in photo- and electroluminescent materials. rsc.org The electron-deficient nature of the triazine ring makes it a useful building block for creating molecules with specific electronic and optical properties. arxiv.orgacs.org These properties can be fine-tuned by attaching various functional groups to the triazine core. mdpi.com

Recent studies have explored the optoelectronic properties of newly designed 1,3,5-triazine derivatives, indicating their potential for use in various applications. dntb.gov.ua Functionalized triazines are being investigated for their use in organic light-emitting diodes (OLEDs), materials with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org The specific properties of these materials are highly dependent on the molecular structure of the triazine derivatives.

The inherent structure of Dihydroxy-1,2,4-triazine-6-carboxylic acid, with its combination of an electron-deficient ring and functional groups capable of electronic interactions, suggests its potential as a precursor for new optoelectronic materials. Further derivatization could lead to compounds with tailored photophysical properties suitable for a range of applications.

Prebiotic Chemistry and Astrobiological Relevance of Triazines

Nitrogen-containing heterocycles, including triazines, are of significant interest in the fields of prebiotic chemistry and astrobiology due to their role as components of genetic material. nih.gov Research into the origins of life explores the potential formation pathways of such molecules under prebiotic conditions.

Studies have demonstrated the synthesis of triazines, alongside pyrimidines, in icy solutions containing urea (B33335) subjected to conditions mimicking those of the early Earth or extraterrestrial environments. nih.gov This suggests a plausible prebiotic route for the formation of these crucial heterocyclic compounds.

Furthermore, various nitrogen heterocycles, including triazines, have been identified in carbonaceous chondrites, which are primitive meteorites. nih.govresearchgate.net The presence of these molecules in meteorites lends support to the hypothesis that extraterrestrial delivery could have contributed to the inventory of organic compounds on the early Earth, potentially playing a role in the origin of life. escholarship.org The stability of many nitrogen heterocycles to radiation further suggests they could survive in extraterrestrial environments for extended periods. cambridge.org

The fundamental structure of Dihydroxy-1,2,4-triazine-6-carboxylic acid aligns with the types of molecules considered relevant to prebiotic chemistry. While this specific compound has not been identified in such contexts, the broader family of triazines holds significant astrobiological importance.

Development of Novel Heterocyclic Building Blocks

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures often form the core of molecules with important biological or physical properties. nih.gov Triazine derivatives serve as versatile starting materials for the construction of more complex heterocyclic systems. nih.govbeilstein-journals.orgbeilstein-archives.org

The reactivity of the triazine ring and its substituents can be exploited to create fused ring systems and other novel molecular architectures. For example, triazine derivatives have been used to synthesize novel thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives with potential biological activities. nih.gov The development of new synthetic methodologies continues to expand the range of heterocyclic compounds that can be accessed from triazine precursors. beilstein-journals.org

Dihydroxy-1,2,4-triazine-6-carboxylic acid, with its multiple functional groups, represents a potentially valuable building block for the synthesis of new heterocyclic compounds. Its structure offers opportunities for a variety of chemical transformations, paving the way for the creation of novel molecules with diverse applications.

Conclusion and Future Perspectives for Research on Dihydroxy 1,2,4 Triazine 6 Carboxylic Acid

Synthesis of Novel Dihydroxy-1,2,4-triazine-6-carboxylic Acid Analogues

Future synthetic research will be pivotal in expanding the chemical space around Dihydroxy-1,2,4-triazine-6-carboxylic acid. The core structure, featuring a carboxylic acid group and two hydroxyl groups, offers multiple points for chemical modification. The development of novel analogues will enable a systematic exploration of structure-activity relationships.

Key future synthetic strategies will likely include:

Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of derivatives. This can be achieved by modifying the carboxylic acid group (e.g., creating a series of esters or amides) or by substituting the hydroxyl groups.

Domino and One-Pot Reactions: Developing more efficient, atom-economical synthetic routes, such as [4+2] domino annulation reactions, to construct the triazine core with various substituents in a single step. rsc.org

Cross-Coupling Reactions: Utilizing modern cross-coupling techniques, like the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl moieties onto the triazine backbone, building on established methods for other 1,2,4-triazine (B1199460) systems. nih.gov

Fused Heterocyclic Systems: Creating polycyclic structures by fusing other heterocyclic rings (e.g., thiazole (B1198619), indole (B1671886), pyridine) to the triazine core. researchgate.netnih.gov This can dramatically alter the molecule's steric and electronic properties.

Synthetic StrategyPotential Modification SiteExample Precursors/ReagentsObjective
Esterification/AmidationC6-Carboxylic AcidVarious alcohols, aminesModify solubility, create bioactive conjugates
Suzuki Cross-CouplingHalogenated Triazine CoreAryl/heteroaryl boronic acidsIntroduce diverse aromatic substituents nih.gov
Domino AnnulationCore Ring FormationKetones, aldehydes, alkynes rsc.orgEfficiently build substituted triazine scaffolds
Annulation ReactionsTriazine RingBifunctional reagentsConstruct fused polycyclic systems researchgate.net

Advanced Mechanistic Studies of Chemical and Biological Interactions

A deeper understanding of how Dihydroxy-1,2,4-triazine-6-carboxylic acid and its analogues interact at a molecular level is crucial for their rational application. Future research should pivot towards sophisticated mechanistic studies that elucidate the dynamics of their chemical and biological interactions.

Prospective areas for mechanistic investigation include:

Computational and Theoretical Chemistry: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict electronic properties, and understand non-covalent interactions with biological targets. acs.orgmdpi.com These studies can provide insights into conformational preferences and the sources of reactivity.

Advanced Spectroscopy: Applying techniques such as 2D-NMR, X-ray crystallography, and time-resolved spectroscopy to characterize the precise 3D structures of the molecule and its complexes with other entities, such as proteins or metal ions. nih.govmdpi.com

Kinetic Isotope Effect Studies: Employing kinetic isotope effect (KIE) experiments to probe transition states of reactions involving the triazine ring, which can definitively rule in or out proposed reaction mechanisms. acs.org

Bioorthogonal Chemistry: Investigating the potential for Dihydroxy-1,2,4-triazine-6-carboxylic acid derivatives to participate in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, which are immensely valuable for chemical biology. researchgate.net

Rational Design of Derivatives with Tuned Academic Properties

The deliberate, rational design of derivatives with specific, predictable properties for academic research is a major frontier. Building on structure-based design principles, future work can focus on tuning the molecule's characteristics for use as research tools. nih.govacs.org

Key design objectives could include:

Fluorescent Probes: Modifying the triazine core with fluorophores to create sensors for specific analytes or to visualize biological processes. The triazine ring itself can be part of a luminogenic system that "turns on" upon reaction. rsc.org

Enzyme Inhibitors: As seen with related 1,2,4-triazine structures, derivatives can be designed as potent and selective inhibitors for specific enzymes, such as D-amino acid oxidase (DAAO), for use in fundamental biochemical studies. researchgate.netfigshare.comjohnshopkins.edu

Electron-Accepting Materials: The nitrogen-rich 1,2,4-triazine ring is inherently electron-deficient, making its derivatives candidates for organic electronic materials, such as n-type semiconductors. mdpi.com Future design could focus on tuning the molecule's redox potential and solid-state packing.

Target PropertyDesign StrategyPotential Application AreaRelevant Research
Luminogenic BehaviorAnnealing to a metal complex (e.g., Iridium(III))Bioimaging probes for cellular processesDalton Transactions rsc.org
Enzyme InhibitionStructure-based design to fit an active siteBiochemical research toolsJ. Med. Chem. johnshopkins.edu
Electron AffinityFusion of extended π-systems to the triazine coreOrganic electronics, n-type semiconductorsMolbank mdpi.com
Selective BindingModeling of binding to receptor orthosteric sitesProbes for receptor pharmacologyJ. Med. Chem. nih.gov

Integration with Emerging Technologies in Chemical Research

The ultimate impact of research on Dihydroxy-1,2,4-triazine-6-carboxylic acid will be amplified by its integration with emerging technologies. These platforms can accelerate discovery, enable new types of experiments, and expand the scope of potential applications.

Future technological integrations may involve:

High-Throughput Screening (HTS): Using HTS platforms to rapidly screen libraries of novel analogues against a wide range of biological targets to identify new activities.

Artificial Intelligence and Machine Learning: Employing AI algorithms to predict the properties of virtual derivatives, propose novel synthetic routes, and analyze complex datasets from screening and mechanistic studies.

Microfluidics and Flow Chemistry: Utilizing flow chemistry setups for the safe, efficient, and scalable synthesis of triazine derivatives, allowing for precise control over reaction conditions and rapid optimization.

Chemical Biology Platforms: Developing derivatives as chemical probes for "chemistry on the complex" or "chemistry on the cell" approaches to label and study biomolecules in their native environment. rsc.org

By systematically pursuing these avenues of research, the scientific community can fully explore the chemical and functional potential of Dihydroxy-1,2,4-triazine-6-carboxylic acid, transforming it from a single compound into a versatile platform for innovation across multiple scientific disciplines.

Q & A

What are the optimal synthetic pathways for producing Dihydroxy-1,2,4-triazine-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via cyclization reactions of hydrazonomalonic diamides under basic conditions. For example, thermal or basic cyclization of precursor diamides yields 3,5-dioxo-1,2,4-triazine-6-carboxylic acid derivatives . Key factors include pH control (basic conditions favor cyclization) and temperature modulation. Solvent polarity and reaction time should be optimized to minimize side products. Yield improvements may involve catalytic additives or microwave-assisted synthesis for faster kinetics. Characterization via NMR and HPLC is critical to confirm purity .

How should researchers characterize the physicochemical properties of Dihydroxy-1,2,4-triazine-6-carboxylic acid, given limited data in literature?

Methodological Answer:
Standard protocols include:

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) under varying pH.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature.
  • Acidity : Titration or spectrophotometric pH-dependent studies to measure pKa values .
  • Crystallography : X-ray diffraction for structural confirmation, supplemented by computational modeling (DFT) to predict bond angles and electronic properties .

What experimental precautions are necessary to ensure stability during storage and handling?

Methodological Answer:

  • Storage : Use airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Employ moisture-free gloveboxes for sensitive reactions.
  • Stability Monitoring : Regular HPLC analysis to detect degradation products. If physical properties (e.g., color, solubility) change, revalidate purity .

How can mechanistic studies elucidate the role of Dihydroxy-1,2,4-triazine-6-carboxylic acid in catalytic or enzymatic reactions?

Advanced Methodological Answer:

  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to track carboxyl group participation in reaction intermediates.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-limiting steps.
  • Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and active-site interactions, referencing PubChem structural data .
  • Enzyme Assays : Test inhibition/activation effects on model enzymes (e.g., monooxygenases in ) under varying substrate concentrations .

How should researchers address contradictions in pharmacological activity data across studies?

Advanced Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, dosage, exposure time) from conflicting studies.
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., OECD guidelines) to identify threshold effects.
  • Structural Analogues : Test derivatives to isolate the role of hydroxyl and carboxyl groups in bioactivity .
  • Data Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. in vitro cytotoxicity assays) .

What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (CID-specific) to predict binding poses .
  • MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from to build predictive models .

How can degradation pathways be mapped under environmental or metabolic conditions?

Advanced Methodological Answer:

  • LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 2) or liver microsomes (CYP450 enzymes).
  • Radical Trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation routes.
  • Isotope Ratio Monitoring : Use 18O^{18}\text{O}-labeled water to trace hydrolytic cleavage of the triazine ring .

What in vitro assays are most reliable for confirming biological activity?

Methodological Answer:

  • Antioxidant Assays : DPPH radical scavenging and FRAP, with caffeic acid () as a positive control.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., xanthine oxidase inhibition) with IC50_{50} determination.
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HepG2), ensuring pH neutrality to avoid carboxylic acid interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.